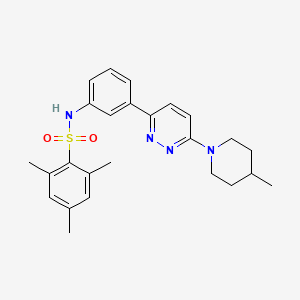![molecular formula C18H18FN5S2 B11263370 Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-(4-fluorophenyl)piperazine-1-carbodithioate](/img/structure/B11263370.png)
Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-(4-fluorophenyl)piperazine-1-carbodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}METHYL 4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBODITHIOATE is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the imidazo[1,2-a]pyrimidine core, combined with the piperazine and fluorophenyl groups, makes this compound a promising candidate for various scientific research applications.
Preparation Methods
The synthesis of {IMIDAZO[1,2-A]PYRIMIDIN-2-YL}METHYL 4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBODITHIOATE involves multiple steps, including the formation of the imidazo[1,2-a]pyrimidine core and subsequent functionalization. Common synthetic routes include multicomponent reactions, condensation reactions, and intramolecular cyclizations . Industrial production methods often utilize one-pot, multicomponent protocols to streamline the synthesis process and improve yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of {IMIDAZO[1,2-A]PYRIMIDIN-2-YL}METHYL 4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBODITHIOATE involves its interaction with specific molecular targets and pathways. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain.
Comparison with Similar Compounds
Similar compounds to {IMIDAZO[1,2-A]PYRIMIDIN-2-YL}METHYL 4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBODITHIOATE include other imidazo[1,2-a]pyrimidine derivatives, such as benzo[4,5]imidazo[1,2-a]pyrimidines . These compounds share the imidazo[1,2-a]pyrimidine core but differ in their functional groups, which can lead to variations in their biological activities and therapeutic potential. The unique combination of the imidazo[1,2-a]pyrimidine core with the piperazine and fluorophenyl groups in {IMIDAZO[1,2-A]PYRIMIDIN-2-YL}METHYL 4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBODITHIOATE distinguishes it from other similar compounds and contributes to its specific biological activities.
Properties
Molecular Formula |
C18H18FN5S2 |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
imidazo[1,2-a]pyrimidin-2-ylmethyl 4-(4-fluorophenyl)piperazine-1-carbodithioate |
InChI |
InChI=1S/C18H18FN5S2/c19-14-2-4-16(5-3-14)22-8-10-23(11-9-22)18(25)26-13-15-12-24-7-1-6-20-17(24)21-15/h1-7,12H,8-11,13H2 |
InChI Key |
FAROVKZBZXLBFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=S)SCC3=CN4C=CC=NC4=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


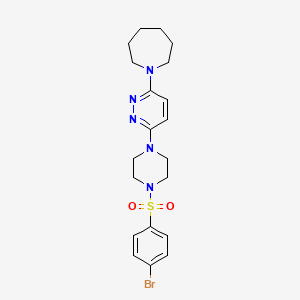
![2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B11263290.png)
![2-[[4-Amino-6-(azepan-1-yl)-5-nitropyrimidin-2-yl]amino]acetic acid](/img/structure/B11263293.png)

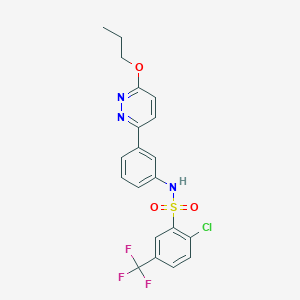
![N-(3,4-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11263300.png)
![N-(2-fluorophenyl)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B11263306.png)
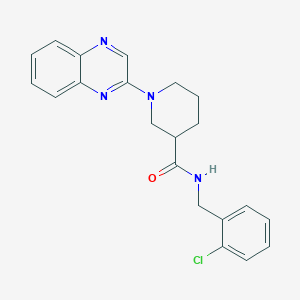
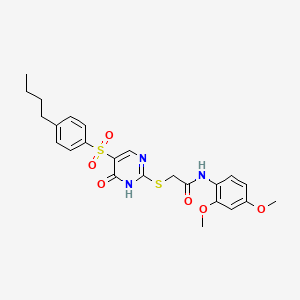
![N1-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide](/img/structure/B11263328.png)
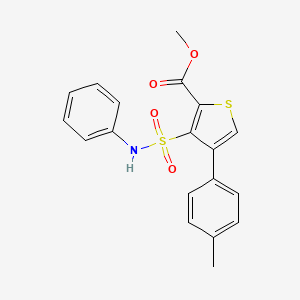
![N-(3-chloro-2-methylphenyl)-2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B11263339.png)
![N-(4-chlorophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B11263342.png)
